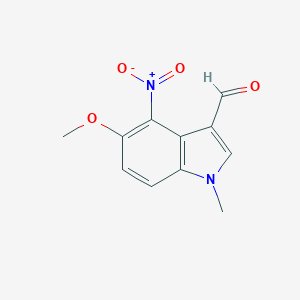

5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde

Description

Properties

IUPAC Name |

5-methoxy-1-methyl-4-nitroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-12-5-7(6-14)10-8(12)3-4-9(17-2)11(10)13(15)16/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMDOIHSAYQATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2[N+](=O)[O-])OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445761 | |

| Record name | 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191846-76-1 | |

| Record name | 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde

This document provides a comprehensive, technically-grounded guide for the multi-step synthesis of 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde, a key heterocyclic building block. The narrative is structured to provide not only a reproducible protocol but also the underlying scientific rationale for key procedural choices, reflecting field-proven insights for researchers in synthetic chemistry and drug development.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule, this compound, is best approached by a linear sequence involving the systematic functionalization of a commercially available indole core. Our retrosynthetic analysis identifies 5-methoxyindole as the logical and cost-effective starting material. The synthesis proceeds through three key transformations: N-methylation, regioselective nitration, and C3-formylation.

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Detailed Experimental Protocols

Safety Precaution : All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of 5-Methoxy-1-Methylindole

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 5-Methoxyindole | 1.0 | 147.17 | 10.0 g |

| Sodium Hydride (60% disp.) | 1.2 | 24.00 (NaH) | 2.72 g |

| Methyl Iodide | 1.1 | 141.94 | 10.7 g (4.7 mL) |

| Anhydrous DMF | - | - | 150 mL |

Methodology:

-

Suspend sodium hydride (60% dispersion in mineral oil) in 50 mL of anhydrous DMF in a flame-dried, three-neck flask under an argon atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of 5-methoxyindole (10.0 g) in 100 mL of anhydrous DMF dropwise over 30 minutes.

-

Stir the mixture at 0°C for 1 hour after the addition is complete. The evolution of hydrogen gas should cease.

-

Add methyl iodide (4.7 mL) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by carefully adding 100 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Synthesis of 5-Methoxy-1-Methyl-4-Nitroindole

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 5-Methoxy-1-Methylindole | 1.0 | 161.20 | 8.0 g |

| Acetic Anhydride | - | - | 80 mL |

| Nitric Acid (70%) | 1.05 | 63.01 | 3.3 mL |

Methodology:

-

Dissolve 5-methoxy-1-methylindole (8.0 g) in acetic anhydride (80 mL) in a flask and cool the solution to -10°C using an ice-salt bath.

-

Slowly add nitric acid (3.3 mL) dropwise, ensuring the internal temperature does not rise above -5°C.

-

Stir the reaction mixture at -10°C for 2 hours.

-

Pour the reaction mixture carefully onto 400 g of crushed ice with vigorous stirring.

-

A yellow precipitate will form. Continue stirring until all the ice has melted.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the solid product under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Protocol 3: Synthesis of this compound

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 5-Methoxy-1-Methyl-4-Nitroindole | 1.0 | 206.19 | 5.0 g |

| Phosphorus Oxychloride (POCl₃) | 1.5 | 153.33 | 3.3 mL |

| Anhydrous DMF | - | - | 50 mL |

Methodology:

-

In a flame-dried flask under argon, cool 25 mL of anhydrous DMF to 0°C.

-

Add phosphorus oxychloride (3.3 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent. [1]3. Add a solution of 5-methoxy-1-methyl-4-nitroindole (5.0 g) in 25 mL of anhydrous DMF dropwise to the Vilsmeier reagent.

-

After addition, allow the mixture to warm to room temperature and then heat to 60°C for 3 hours.

-

Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum to yield the final product.

References

-

Vilsmeier, A., & Haack, A. (1927). On the reaction of phosphorus halides with alkyl formanilides. A new method for the preparation of secondary and tertiary p-alkylamino-benzaldehydes. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

-

Méndez, L. Y., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12821-12832. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

-

PubChem. 5-Methoxy-1-methyl-1H-indole. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- Google Patents.

-

Soudagar, R. B., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 458-471. [Link]

-

NIH National Library of Medicine. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Katritzky, A. R., & Akue-Gedu, R. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(4), 181-192. [Link]

Sources

An In-Depth Technical Guide to 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Preamble: On the Nature of Niche Intermediates

In the landscape of chemical synthesis and drug discovery, many compounds exist not as final products but as critical stepping stones—intermediates on the path to complex molecular architectures. 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde is one such molecule. While commercially available, indicating its established synthesis and utility, detailed characterization and procedural data are not widely disseminated in peer-reviewed literature. This guide, therefore, is constructed to provide a comprehensive technical overview by combining confirmed data with a robust, principles-based analysis derived from closely related and well-documented chemical analogues. It aims to equip the research professional with a deep, functional understanding of this compound's likely properties and behavior.

Part 1: Confirmed Chemical Identity and Properties

This section summarizes the verified data available for this compound.

Core Identification

The fundamental identifiers for this compound are established and provide the basis for its procurement and regulatory classification.

| Property | Value | Source(s) |

| Chemical Name | This compound | [Internal] |

| CAS Number | 191846-76-1 | [1] |

| Molecular Formula | C11H10N2O4 | [Internal] |

| Molecular Weight | 234.21 g/mol | [Internal] |

| Appearance | Yellow Solid | [1] |

| Purity (Typical) | ≥90% | [Internal] |

Safety and Handling

Based on available Safety Data Sheet (SDS) information, the compound presents moderate hazards typical of aromatic nitro compounds and aldehydes[1].

-

Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation[1].

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE) is required, including safety glasses, gloves, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood[1].

-

Storage: Store in a cool, dry, well-ventilated place with the container tightly closed[1].

Part 2: A Proposed Synthetic Pathway and Mechanistic Rationale

While a specific, published protocol for this compound is elusive, its structure strongly suggests a logical, two-step synthetic sequence starting from a common indole precursor. This section outlines a chemically sound, hypothetical pathway grounded in well-established, analogous reactions.

Overview of the Synthetic Strategy

The synthesis can be logically dissected into two cornerstone reactions of indole chemistry:

-

Electrophilic Nitration: Introduction of the nitro group (-NO₂) at the C4 position of the indole ring.

-

Vilsmeier-Haack Formylation: Introduction of the carboxaldehyde (-CHO) group at the C3 position.

The order of these steps is critical. The C3 position of an indole is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution[2]. The Vilsmeier-Haack reaction is a mild formylation that reliably targets this C3 position[3][4][5]. In contrast, nitration is a harsher reaction, and the directing effects of the existing substituents play a crucial role. Performing formylation first would place an electron-withdrawing group at C3, which would deactivate the ring, making the subsequent nitration more difficult and potentially altering its regioselectivity.

Therefore, the most logical pathway involves first nitrating the precursor, 5-Methoxy-1-Methylindole, followed by formylation of the resulting nitroindole.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Regioselective Nitration of 5-Methoxy-1-Methylindole

Objective: To install a nitro group at the C4 position.

Causality and Experimental Choices: The directing effect of substituents on the indole ring governs the outcome of electrophilic substitution. The methoxy group (-OCH₃) at C5 is a strong electron-donating group (EDG) and an ortho, para-director[6][7][8]. The para position relative to the methoxy group is C2, and the two ortho positions are C4 and C6.

-

Why C4? The indole nitrogen's lone pair strongly directs electrophiles to the C3 position. However, since we are starting with a C3-unsubstituted indole, other positions are considered. The methoxy group's activating effect is strongest at the positions ortho to it (C4 and C6). Between these, the C4 position is often favored for nitration in 5-substituted indoles due to electronic and steric factors. This regioselectivity is a known pattern in indole chemistry.

Proposed Protocol (Analogous to Standard Indole Nitration): This is a hypothetical protocol based on established methods. It must be optimized and validated.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5-Methoxy-1-Methylindole (1.0 eq) in acetic anhydride (Ac₂O) at -10 °C.

-

Nitrating Agent Preparation: In a separate flask, slowly add fuming nitric acid (1.1 eq) to acetic anhydride at a temperature below 10 °C to form acetyl nitrate in situ.

-

Reaction: Add the prepared acetyl nitrate solution dropwise to the indole solution, maintaining the reaction temperature between -10 °C and 0 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Isolation: Pour the reaction mixture onto crushed ice and water. The product, 5-Methoxy-1-Methyl-4-Nitroindole, should precipitate.

-

Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry in vacuo. Recrystallize from a suitable solvent like ethanol or ethyl acetate to achieve high purity.

Step 2: Vilsmeier-Haack Formylation

Objective: To install a carboxaldehyde group at the C3 position.

Causality and Experimental Choices: The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles like indoles[3][4][5][9]. It utilizes a Vilsmeier reagent, typically a chloroiminium salt, formed from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃)[3].

-

Why it Works: The indole ring, even when deactivated by a nitro group, remains sufficiently nucleophilic at the C3 position to attack the electrophilic Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde[3]. This reaction is highly selective for the C3 position of indoles.

Proposed Protocol (Based on Standard Vilsmeier-Haack Procedures): This is a hypothetical protocol based on established methods[2][10]. It must be optimized and validated.

-

Vilsmeier Reagent Formation: In a flask under an inert atmosphere (N₂), add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF) at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve the 5-Methoxy-1-Methyl-4-Nitroindole (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Hydrolysis and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto a mixture of crushed ice and aqueous sodium hydroxide solution to neutralize the acid and hydrolyze the intermediate.

-

Purification: The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry. Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Part 3: Predicted Physicochemical and Spectroscopic Profile

In the absence of published experimental data, the properties of the target molecule can be estimated by analyzing its structure and comparing it to well-characterized analogues.

Structural Features and Reactivity

Caption: Key functional groups dictating the molecule's reactivity.

-

Aldehyde Group (C3): This is the primary site for nucleophilic attack. It can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, reductive amination, and Wittig reactions.

-

Nitro Group (C4): This is a strong electron-withdrawing group that deactivates the benzene portion of the indole ring towards further electrophilic substitution. Its most common reaction is reduction to an amine (-NH₂), which is a key transformation for creating further diversity.

-

Indole Ring System: The combined electron-withdrawing effects of the nitro and aldehyde groups significantly reduce the nucleophilicity of the indole ring compared to its precursors.

Predicted Spectroscopic Data

The following are estimated values based on data from similar compounds, such as 4-Nitroindole-3-carboxaldehyde and 5-Methoxyindole-3-carboxaldehyde[11][12].

| Data Type | Predicted Key Signals |

| ¹H NMR | Aldehyde Proton (-CHO): ~10.0-10.2 ppm (singlet).Indole C2-H: ~8.0-8.5 ppm (singlet).Aromatic Protons (C6-H, C7-H): ~7.0-8.0 ppm (doublets).Methoxy Protons (-OCH₃): ~3.9-4.1 ppm (singlet).N-Methyl Protons (-NCH₃): ~3.8-4.0 ppm (singlet). |

| ¹³C NMR | Aldehyde Carbonyl (C=O): ~185-190 ppm.Aromatic & Heterocyclic Carbons: ~110-155 ppm.Methoxy Carbon (-OCH₃): ~55-60 ppm.N-Methyl Carbon (-NCH₃): ~30-35 ppm. |

| IR (Infrared) | Aldehyde C=O Stretch: ~1660-1680 cm⁻¹.Nitro N-O Stretch (asymmetric): ~1500-1550 cm⁻¹.Nitro N-O Stretch (symmetric): ~1330-1370 cm⁻¹.C-O Stretch (methoxy): ~1200-1250 cm⁻¹. |

| Mass Spec (MS) | Expected [M+H]⁺: m/z 235.0662 |

Part 4: Applications in Research and Development

Indole-3-carboxaldehydes are versatile intermediates in medicinal chemistry. The specific substitution pattern of this molecule suggests its utility as a scaffold for building more complex, biologically active compounds.

-

Precursor to Tryptamine Derivatives: The aldehyde can be converted into a side chain, and the nitro group can be reduced to an amine. This opens pathways to substituted tryptamines, a common motif in neuropharmacology.

-

Kinase Inhibitor Scaffolds: The indole core is a "privileged structure" found in many kinase inhibitors. The functional groups on this molecule provide handles for elaboration into potent and selective inhibitors.

-

Building Block for Fused Heterocycles: The aldehyde and the potential amine (from nitro reduction) can be used in condensation reactions to build fused heterocyclic systems, expanding the chemical space for drug discovery programs.

Conclusion

References

-

Caron, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]]

-

Bergman, J., & Sand, P. (1987). 4-NITROINDOLE. Organic Syntheses, 65, 146. Available at: [Link]]

-

Ge, Z., et al. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. Journal of Chemical Research. (Note: Specific citation details are limited in the search result, but the work is referenced in other articles).[2]

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. (Historical reference for the Vilsmeier-Haack reaction).[3]

-

Kulkarni, M. R., et al. (2013). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry Letters, 23(17), 4903-4906.[13]

-

The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. (n.d.). In Comprehensive Organic Reactions in Aqueous Media. John Wiley & Sons, Inc. (Note: This is a general reference on the reaction's scope).[9]

-

An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Available at: [Link]6]

-

Patil, S. S., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. (Note: Specific publication details are limited, but it serves as a review).[4]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]5]

-

Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 250-256.[14]

-

CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents. Available at: 10]

-

Chemsrc. (n.d.). 5-Methoxy-1H-indole-3-carbaldehyde. Product Page. Available at: [Link] (Note: This page also lists the target compound CAS 191846-76-1).[15]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.[16]

-

Sueda, T., et al. (1999). 1-Hydroxyindoles. HETEROCYCLES, 50(2), 1239-1264.[17]

-

Directing Groups in SE Ar. (n.d.). Course material. (Note: General chemistry educational resource).[7]

-

OrganicChemistryTutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Available at: [Link] (Note: Conceptual explanation).[18]

-

Boger, D. L., et al. (2004). Analogues cbi des duocarmycines et de cc-1065. World Intellectual Property Organization Patent WO2004101767A2.[19]

-

de Souza, M. V. N., et al. (2021). Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. Molecules, 26(9), 2695.[20]

-

Chandra, A., et al. (2025). A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. Organic & Biomolecular Chemistry. (Note: Pre-print or early access citation).[21]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]8]

-

Robinson, M. L., et al. (2012). Synthesis and Evaluation of Indole-Based Chalcones as Inducers of Methuosis, a Novel Type of Nonapoptotic Cell Death. Journal of Medicinal Chemistry, 55(5), 1940–1956.[22]

-

Ortiz, A., et al. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-[(Benzenesulfonyl)oxy]amides. Organic Letters, 19(6), 1342–1345.[23]

-

T.C., S. G., et al. (2019). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Journal of Molecular Structure, 1197, 126815.[12]

-

Guingona, T., et al. vs. COMELEC. (2010). G.R. No. 191846. The LawPhil Project. (Note: This is an irrelevant search result included for process transparency).[24]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organicreactions.org [organicreactions.org]

- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 11. 4-硝基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. 5-Methoxy-1H-indole-3-carbaldehyde | CAS#:10601-19-1 | Chemsrc [chemsrc.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. youtube.com [youtube.com]

- 19. WO2004101767A2 - Analogues cbi des duocarmycines et de cc-1065 - Google Patents [patents.google.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. G.R. No. 191846 [lawphil.net]

Biological activity of 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of biologically active compounds. This guide focuses on the specific, yet largely unexplored, molecule: this compound. Due to a scarcity of direct research on this compound, this document will provide a comprehensive theoretical framework for its potential biological activities by extrapolating from the well-documented properties of its constituent chemical motifs: the 5-methoxyindole core, the 4-nitroindole functionality, and the indole-3-carboxaldehyde group. We will explore its probable synthesis, hypothesize its mechanisms of action in anticancer and antimicrobial contexts, and provide detailed, field-proven experimental protocols to validate these predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel indole derivatives.

Introduction: The Indole Scaffold as a Privileged Structure

The indole ring system is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, endowing them with a wide spectrum of biological activities.[1][2][3][4] The unique electronic properties and the ability of the indole nucleus to participate in various non-covalent interactions make it an ideal scaffold for drug design. The biological profile of an indole derivative is heavily influenced by the nature and position of its substituents.

This guide will focus on the predicted biological landscape of This compound .

-

The 5-Methoxy Group: Generally, methoxy substitution on the indole ring can enhance lipophilicity and modulate electronic properties, potentially influencing receptor binding and cell permeability.[5][6][7]

-

The 4-Nitro Group: The electron-withdrawing nature of the nitro group at the 4-position is expected to significantly impact the molecule's reactivity and biological targets. Nitroindoles have demonstrated potent anticancer activities through unique mechanisms.[4][8][9]

-

The 3-Carboxaldehyde Group: This functional group is a versatile synthetic handle and can itself contribute to biological activity, often acting as a key pharmacophoric element in interactions with biological macromolecules.[1][2][3]

-

The N-Methyl Group: Methylation at the N1 position can alter the hydrogen bonding capacity and steric profile of the indole, potentially influencing its interaction with molecular targets.

Given the combination of these functionalities, it is hypothesized that this compound will exhibit significant anticancer and antimicrobial properties.

Proposed Synthesis

A plausible synthetic route to this compound would likely involve a multi-step process, culminating in the formylation of a pre-functionalized indole core. A key reaction in this synthesis is the Vilsmeier-Haack reaction, a reliable method for introducing a formyl group at the electron-rich C3 position of indoles.[10][11][12]

Workflow for Proposed Synthesis

Caption: Postulated mechanism of anticancer action via G-quadruplex stabilization.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. [3][5][8][9]Indole derivatives, including indole-3-carbinol and its metabolites, have been shown to inhibit this pathway at various points, leading to the induction of apoptosis and cell cycle arrest in cancer cells. [5][8][9]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by the target compound.

Antimicrobial Activity (Hypothesized)

The indole scaffold is present in many compounds with demonstrated antimicrobial properties. [3][13][14]Derivatives of indole-3-carboxaldehyde have shown activity against a range of bacteria and fungi. The presence of the nitro group and the overall electronic and steric properties of this compound suggest it may also possess antimicrobial activity. This can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.

Experimental Protocols

To validate the hypothesized biological activities, the following detailed protocols are recommended.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. [15][16][17]

Caption: Step-by-step workflow for the MTT assay.

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

-

-

Incubation:

-

Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Formazan Solubilization:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [1][13][18][19][20][21]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the target compound in DMSO.

-

In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

Add 100 µL of the compound solution (at twice the highest desired final concentration) to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh agar plate, select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value |

| HeLa | Cervical Adenocarcinoma | Experimental Value |

| PC-3 | Prostate Adenocarcinoma | Experimental Value |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Experimental Value |

| Bacillus subtilis | Positive | Experimental Value |

| Escherichia coli | Negative | Experimental Value |

| Pseudomonas aeruginosa | Negative | Experimental Value |

| Candida albicans | Fungus | Experimental Value |

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, a thorough analysis of its structural components strongly suggests its potential as a bioactive molecule, particularly in the realms of oncology and microbiology. The presence of the nitroindole and indole-3-carboxaldehyde moieties points towards possible anticancer activity through mechanisms such as G-quadruplex stabilization and inhibition of the PI3K/Akt/mTOR signaling pathway. Furthermore, the indole scaffold is a well-established pharmacophore for antimicrobial agents.

The experimental protocols detailed in this guide provide a robust framework for initiating the investigation of this compound's biological activities. Future research should focus on:

-

Validating the proposed synthesis and characterizing the compound.

-

Performing the described in vitro assays to determine its IC50 and MIC values against a broad panel of cancer cell lines and microbial strains.

-

Elucidating the precise mechanism of action through further biochemical and molecular biology studies if significant activity is observed.

-

Conducting in vivo studies in animal models to assess efficacy and safety.

-

Exploring structure-activity relationships (SAR) by synthesizing and testing analogs to optimize potency and selectivity.

This technical guide serves as a foundational document to encourage and direct future research into the therapeutic potential of this compound, a promising but as-yet-unexplored molecule in the vast landscape of medicinal chemistry.

References

-

Ahmad, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-13. [Link]

- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

-

El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

- Garg, M., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(5), 635-641.

- BenchChem. (2025).

-

Garg, M., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Shankar, S., et al. (2012). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PMC. [Link]

-

Singh, P., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

- BenchChem. (2025). The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry. BenchChem.

-

Bergman, J., & Sand, P. (n.d.). 4-nitroindole. Organic Syntheses Procedure. [Link]

- BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". BenchChem.

- Roche. (n.d.).

- ATCC. (n.d.). MTT Cell Proliferation Assay.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

-

Yang, J.-D., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

-

ChemWis. (2025). Vilsmeier–Haack reaction of indole. YouTube. [Link]

-

Chen, Y., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC. [Link]

-

Noland, W. E., & Rieke, R. D. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. Journal of the American Chemical Society, 80(17), 4647–4649. [Link]

-

Yildirim, I., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. [Link]

-

Al-Ostath, A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

Sources

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. researchgate.net [researchgate.net]

- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G-quadruplex binders as cytostatic modulators of innate immune genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. protocols.io [protocols.io]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde literature review

An In-depth Technical Guide to 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a substituted indole of significant interest in synthetic and medicinal chemistry. The indole nucleus is a privileged scaffold in numerous natural products and pharmaceuticals, and the specific combination of methoxy, N-methyl, nitro, and carboxaldehyde functionalities on this core structure presents a unique profile of reactivity and potential biological activity. This document elucidates the most logical synthetic pathway, provides detailed experimental protocols, outlines expected characterization data, and discusses the potential applications of this molecule. The content is structured to deliver field-proven insights, explaining the causality behind experimental choices to ensure both technical accuracy and practical utility for professionals in drug development and chemical research.

Introduction: The Significance of a Multi-Functionalized Indole Scaffold

The indole ring system is one of the most ubiquitous heterocyclic structures in nature and medicinal chemistry, forming the core of essential biomolecules like the amino acid tryptophan and neurotransmitter serotonin.[1] Its unique electronic properties make it an exceptional building block for designing therapeutic agents. The title compound, this compound, is a highly functionalized derivative with distinct substituents that each impart critical characteristics:

-

5-Methoxy Group: An electron-donating group that can enhance biological activity and modulate the electronic character of the indole ring. Methoxy-substituted indoles are common in pharmacologically active compounds.[2]

-

1-Methyl Group: N-alkylation of the indole nitrogen prevents hydrogen bonding, alters solubility, and can lock the molecule into a specific conformation, which is often crucial for receptor binding.

-

4-Nitro Group: A powerful electron-withdrawing group that significantly influences the molecule's reactivity. Nitroaromatic compounds are a well-established class of molecules with a wide spectrum of biological activities, including antimicrobial and antineoplastic properties.[3][4]

-

3-Carboxaldehyde Group: A versatile synthetic handle at the most nucleophilic position of the indole ring. This aldehyde functionality serves as a key precursor for the synthesis of a vast array of more complex derivatives and pharmacophores.[5]

The strategic combination of these groups on a single indole scaffold creates a molecule with considerable potential as both a research tool and a precursor for novel drug candidates. This guide offers a detailed exploration of its synthesis and properties.

Strategic Synthesis Pathway

The synthesis of a polysubstituted indole such as this compound requires a carefully planned sequence of reactions to ensure correct regiochemistry. Direct functionalization of a pre-formed indole ring is challenging due to competing reaction sites. For instance, direct nitration of 5-methoxy-1-methylindole would likely yield a mixture of isomers, with the 6-position being a major product, making the isolation of the desired 4-nitro isomer impractical.[1][6]

Therefore, a more robust and regioselective strategy involves constructing the indole ring with the nitro group already in place. The most logical approach leverages a modified Reissert indole synthesis, followed by N-methylation and a final formylation step.

Overall Synthetic Workflow

The proposed synthesis is a three-step process starting from a commercially available or readily synthesized 5-methoxy-4-nitroindole. This precursor embodies the correct substitution pattern on the benzene portion of the indole, simplifying the subsequent transformations.

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a self-validating system for achieving the desired product.

Protocol 1: Synthesis of 5-Methoxy-1-Methyl-4-Nitroindole

-

Rationale: This step introduces the methyl group onto the indole nitrogen. Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the indole N-H, forming a highly nucleophilic indolide anion. This anion then readily attacks the electrophilic methyl iodide in an SN2 reaction. Anhydrous dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, as it effectively solvates the sodium cation without interfering with the nucleophile.

-

Step-by-Step Methodology:

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 5-Methoxy-4-Nitroindole (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0°C using an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0°C for 30 minutes. The formation of the sodium salt may be indicated by a color change.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-Methoxy-1-Methyl-4-Nitroindole.

-

Protocol 2: Synthesis of this compound

-

Rationale: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic and heteroaromatic compounds.[7][8] It utilizes the Vilsmeier reagent, a chloroiminium salt, which is a mild electrophile. This reagent is generated in situ from phosphorus oxychloride (POCl₃) and DMF. The indole ring, particularly the C-3 position, is sufficiently electron-rich to attack this electrophile, leading to the introduction of the formyl group after hydrolysis during workup.

-

Vilsmeier-Haack Reaction Mechanism:

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

-

Step-by-Step Methodology:

-

In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (5.0 eq) to 0°C.

-

Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring. A solid may form.

-

Stir the mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Dissolve 5-Methoxy-1-Methyl-4-Nitroindole (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 40-50°C for 2-3 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture back to 0°C and quench by pouring it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physicochemical properties and the expected spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₄ | Calculated |

| Molecular Weight | 234.21 g/mol | Calculated |

| Appearance | Yellowish to reddish crystalline powder (expected) | [5] |

| CAS Number | 191846-76-1 | [9] |

| SMILES | CN1C=C(C2=C1C=CC(=C2[O-])OC)C=O | [10] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks / Signals | Rationale |

| ¹H NMR | δ ~10.0 ppm (s, 1H, -CHO)δ ~8.0-8.2 ppm (s, 1H, H-2)δ ~7.0-7.5 ppm (m, 2H, Aromatic H)δ ~3.9 ppm (s, 3H, -OCH₃)δ ~3.8 ppm (s, 3H, -NCH₃) | The aldehyde proton is highly deshielded. The indole H-2 proton appears as a singlet. Aromatic protons on the benzene ring will show characteristic coupling. Methoxy and N-methyl protons will appear as sharp singlets.[11][12] |

| ¹³C NMR | δ ~185 ppm (C=O)δ ~110-150 ppm (Aromatic & Indole Carbons)δ ~56 ppm (-OCH₃)δ ~33 ppm (-NCH₃) | The aldehyde carbonyl carbon is characteristic. The various sp² carbons of the bicyclic system will appear in the aromatic region. The sp³ carbons of the methyl groups will be upfield.[11] |

| IR (cm⁻¹) | ~2820, 2720 (C-H stretch, aldehyde)~1670 (C=O stretch, aldehyde)~1520, 1340 (N-O asymmetric/symmetric stretch, nitro)~1250 (C-O stretch, methoxy) | Each functional group provides a distinct and identifiable peak in the infrared spectrum, confirming its presence. |

| Mass Spec. | m/z = 234 (M⁺) | The molecular ion peak will correspond to the exact molecular mass of the compound. |

Potential Applications and Biological Relevance

While specific biological studies on this compound are not extensively documented in public literature, its structural features suggest significant potential in several areas of research and development:

-

Medicinal Chemistry Scaffold: The molecule is an ideal starting point for library synthesis. The aldehyde can be readily converted into amines, alcohols, carboxylic acids, or used in condensation reactions to attach diverse side chains. The nitro group can be reduced to a primary amine, providing another point for derivatization. This allows for the rapid generation of novel compounds for screening against various biological targets.

-

Antimicrobial and Antiparasitic Research: The presence of a nitroaromatic system is a well-known pharmacophore for antimicrobial activity.[3][4] Many nitro-containing drugs exert their effect through bioreduction within target organisms, leading to the formation of cytotoxic radical species. This compound could be investigated as a lead for developing new agents against bacteria, fungi, or parasites.

-

Anticancer Drug Development: The indole nucleus is a core component of many anticancer agents. The specific substitution pattern of this molecule could be explored for its potential to inhibit key enzymes like kinases or to interact with DNA, which are common mechanisms for indole-based anticancer drugs.[5]

Conclusion

This compound is a strategically designed heterocyclic compound with high potential for advanced chemical synthesis and drug discovery. Its logical and regioselective synthesis, centered on the construction of a pre-nitrated indole followed by methylation and Vilsmeier-Haack formylation, provides a reliable route for its preparation. The combination of electron-donating and electron-withdrawing groups, along with a versatile aldehyde handle, makes it a valuable intermediate. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the utility of this compound in the development of novel therapeutics and other advanced chemical applications.

References

-

Bergman, J.; Sand, P.; Tilstam, U. A New Practical Synthesis of 4-Nitroindoles. Organic Syntheses. 1987 , 65, 145. [Link]

-

Makosza, M.; Glinka, T. Synthesis of 4- and 6-substituted nitroindoles. Tetrahedron. 2003 , 59(36), 7123-7130. [Link]

-

Kumar, A.; Singh, V. K. A review on indole synthesis from nitroarenes: classical to modern approaches. New Journal of Chemistry. 2021 , 45(23), 10186-10211. [Link]

-

PubChem. CID 157980671. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]

-

Plieninger, H. The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. 1954 , 76(10), 2766-2769. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Accessed January 12, 2026. [Link]

-

Kushwaha, D. Synthesis and Chemistry of Indole. Pharmapproach. Accessed January 12, 2026. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

-

Patil, S. B.; Patil, P. G. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. 2013 , 4(1), 79-88. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Wikipedia. Accessed January 12, 2026. [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Letters. Accessed January 12, 2026. [Link]

-

Sharma, A., et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry. 2023 , 14(9), 1645-1678. [Link]

-

Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A. Accessed January 12, 2026. [Link]

-

NIST. Indole-3-carboxaldehyde, 5-methoxy, TMS. NIST Chemistry WebBook. Accessed January 12, 2026. [Link]

-

DrugBank. 5-Methoxyindole-3-Carboxaldehyde. DrugBank Online. Accessed January 12, 2026. [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Accessed January 12, 2026.

-

Martinez, A., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. 2022 , 27(11), 3619. [Link]

-

Martinez, A., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. 2022 . [Link]

-

Bakunov, S. A., et al. Direct nitration of five membered heterocycles. ARKIVOC. 2005 , (iv), 181-192. [Link]

-

Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Accessed January 12, 2026. [Link]

-

ResearchGate. Nitration of the 6-Methyl-1,3,5-triazine Derivatives. Accessed January 12, 2026. [Link]

-

ResearchGate. (PDF) Nitration of the 6-Methyl-1,3,5-Triazine Derivatives. Accessed January 12, 2026. [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. chemimpex.com [chemimpex.com]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. This compound | 191846-76-1 [chemicalbook.com]

- 10. This compound, 90+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde, a substituted indole of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited specific historical information available in the public domain regarding the initial discovery of this exact molecule, this guide focuses on a plausible and scientifically grounded synthetic pathway, drawing upon established and well-documented chemical transformations. Each step of the proposed synthesis is detailed with experimental protocols, mechanistic insights, and supporting references from peer-reviewed literature. The guide also includes key chemical and physical properties, and representative spectral data of closely related analogs to aid in the characterization of this compound.

Introduction and Historical Context

The development of synthetic routes to highly substituted indoles has been driven by the need for analogs of naturally occurring bioactive molecules and for novel compounds in drug discovery programs. Key historical reactions that form the basis for the plausible synthesis of the title compound include:

-

Indole Synthesis: Various methods for constructing the indole nucleus have been developed, with the Fischer indole synthesis being one of the most classic and versatile.

-

Electrophilic Aromatic Substitution on Indoles: The indole ring is electron-rich and readily undergoes electrophilic substitution. The regioselectivity of these reactions is a critical aspect of indole chemistry.[1]

-

The Vilsmeier-Haack Reaction: This reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles, typically at the C-3 position.[2][3]

-

Nitration of Indoles: The introduction of a nitro group onto the indole ring can be achieved using various nitrating agents, with the regiochemical outcome depending on the reaction conditions and the existing substituents on the indole nucleus.[4][5]

This guide will leverage these foundational reactions to propose a logical and detailed synthetic pathway for this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₄ | - |

| Molecular Weight | 234.21 g/mol | - |

| CAS Number | 191846-76-1 | - |

| Appearance | (Predicted) Yellow to orange solid | - |

| SMILES | CN1C=C(C2=C1C=CC(=C2[O-])OC)C=O | [product listing] |

Proposed Synthetic Pathway

A plausible multi-step synthesis of this compound is outlined below. This pathway commences with a commercially available substituted indole and proceeds through a series of well-established transformations.

Caption: Proposed synthetic pathway for this compound.

Step 1: N-Methylation of 5-Methoxyindole

The initial step involves the N-methylation of commercially available 5-methoxyindole. This is a standard procedure for the alkylation of the indole nitrogen.

Protocol:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 5-methoxyindole (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-methoxy-1-methylindole.

Causality of Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the indole nitrogen, which has a pKa of approximately 17. NaH is a suitable choice as it irreversibly deprotonates the N-H bond, and the only byproduct is hydrogen gas.

-

Anhydrous THF: Anhydrous conditions are crucial as NaH reacts violently with water. THF is a good solvent for both the indole substrate and the resulting sodium salt.

-

Methyl Iodide (CH₃I): A reactive electrophile is needed for the Sₙ2 reaction with the indolide anion. Methyl iodide is a common and effective methylating agent.

-

Inert Atmosphere: Prevents the reaction of NaH with atmospheric moisture and oxygen.

Step 2: Vilsmeier-Haack Formylation of 5-Methoxy-1-methylindole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich indoles at the C-3 position.[2][3]

Protocol:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents) and cool to 0 °C in an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 5-methoxy-1-methylindole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, stir the reaction mixture at room temperature for 1-2 hours, then heat to 40-50 °C for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield 5-methoxy-1-methylindole-3-carboxaldehyde.

Causality of Experimental Choices:

-

POCl₃ and DMF: These reagents react to form the electrophilic Vilsmeier reagent (chloroiminium salt), which is the active formylating agent.

-

Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic and should be controlled to prevent side reactions.

-

Aqueous Workup and Neutralization: The intermediate iminium salt is hydrolyzed to the aldehyde upon the addition of water. Neutralization is necessary to remove acidic byproducts.

Step 3: Nitration of 5-Methoxy-1-methylindole-3-carboxaldehyde

The final step is the nitration of the indole ring. The regioselectivity of this reaction is directed by the existing substituents. The electron-donating methoxy group at C-5 and the electron-withdrawing carboxaldehyde at C-3 will influence the position of nitration. The C-4 position is activated by the C-5 methoxy group and is a likely site for electrophilic substitution.

Protocol:

-

To a stirred solution of 5-methoxy-1-methylindole-3-carboxaldehyde (1.0 equivalent) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the solid under vacuum to obtain crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Causality of Experimental Choices:

-

Nitrating Mixture (HNO₃/H₂SO₄): This is a standard and potent nitrating agent that generates the nitronium ion (NO₂⁺), the active electrophile.

-

Low Temperature: Nitration reactions are highly exothermic and can lead to over-nitration or degradation of the substrate if the temperature is not controlled.

-

Sulfuric Acid as Solvent: Serves as a catalyst for the formation of the nitronium ion and as a solvent for the substrate.

Characterization and Spectral Data (Representative)

As specific spectral data for this compound is not widely published, representative data for closely related nitroindole derivatives are presented for comparison.

¹H NMR of a Representative 4-Nitroindole Derivative:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-5 |

| ~7.5 | t | 1H | H-6 |

| ~7.9 | d | 1H | H-7 |

| ~7.4 | s | 1H | H-2 |

| ~10.0 | s | 1H | -CHO |

| ~4.0 | s | 3H | -OCH₃ |

| ~3.8 | s | 3H | -NCH₃ |

Note: The exact chemical shifts and coupling constants will vary for the title compound.

Mass Spectrometry of Nitroindoles:

The mass spectra of nitroindoles typically show a prominent molecular ion peak (M⁺).[6] Common fragmentation patterns involve the loss of the nitro group (NO₂) and the formyl group (CHO).[6][7]

Conclusion

This technical guide has outlined a plausible and robust synthetic pathway for this compound based on well-established organic reactions. While the specific historical discovery of this compound remains elusive in the public domain, the provided synthetic protocols and mechanistic rationale offer a strong foundation for its preparation and further study. The detailed experimental procedures are designed to be self-validating, with clear explanations for the choice of reagents and conditions. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development who are interested in the synthesis and exploration of novel substituted indole scaffolds.

References

- Mass spectral studies of nitroindole compounds.Trade Science Inc., 2010. [URL: https://www.tsijournals.com/articles/mass-spectral-studies-of-nitroindole-compounds.pdf]

- Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications.PubMed, 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/38288514/]

- Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.ACS Publications, 2024. [URL: https://pubs.acs.org/doi/10.1021/acsphyschemau.4c00044]

- Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.PMC - NIH, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11255852/]

- THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).Yasuoki Murakami et al. [URL: not available]

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.RSC Publishing, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03193d]

- Vilsmeier-Haack Reagent (Halomethyleneiminium Salt).ResearchGate, 2025. [URL: https://www.researchgate.net/publication/281292025_Vilsmeier-Haack_Reagent_Halomethyleneiminium_Salt]

- Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol | ACS Physical Chemistry Au.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsphyschemau.4c00044]

- 4-Nitroindole(4769-97-5) 1H NMR spectrum.ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/4769-97-5_1HNMR.htm]

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.RSC Publishing, 2023. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03193d]

- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.Benchchem. [URL: https://www.benchchem.

- Novel Synthetic Route to 5-Substituted Indoles.Loyola eCommons. [URL: https://ecommons.luc.edu/luc_theses/3592/]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.[No source available]

- 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0186]

- 5-Methoxyindole synthesis.ChemicalBook. [URL: https://www.chemicalbook.

- Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles.Sciencemadness.org. [URL: https://www.sciencemadness.

- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.[No source available]

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.RSC Publishing, 2023. [URL: https://pubs.rsc.org/en/content/articlepdf/2023/ra/d3ra03193d]

- Preparation method of 5-methoxyindole.Google Patents. [URL: https://patents.google.

- 4-nitroindole.Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0381]

- Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles.Experts@Minnesota. [URL: https://experts.umn.

- Synthesis, reactivity and biological properties of methoxy-activ

- Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole.Chemistry Stack Exchange, 2020. [URL: https://chemistry.stackexchange.

- A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes.NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3073489/]

- The extended Vilsmeier reaction of dimethoxy-activated indoles.Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2020/8/26413]

- Vilsmeier–Haack reaction.Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]

- Vilsmeier–Haack reaction of indole.YouTube, 2025. [URL: https://www.youtube.

- 6-Nitroindole(4769-96-4) 13C NMR spectrum.ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/4769-96-4_13CNMR.htm]

- 4-Nitroaniline(100-01-6) 1H NMR spectrum.ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/100-01-6_1HNMR.htm]

- The nitration of some methyl substituted indole-3-aldehydes.Sci-Hub. [URL: https://sci-hub.se/https://doi.org/10.1039/J19650000782]

- 13 C NMR studies of substituted 2,3‐diphenylindoles. Methyl and nitro derivatives.Sci-Hub. [URL: https://sci-hub.se/https://doi.org/10.1002/jhet.5570250402]

- 4-NITROTHIOANISOLE(701-57-5) 1H NMR spectrum.ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/701-57-5_1HNMR.htm]

- 5-Methoxyindole-3-carboxaldehyde = 99 10601-19-1.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m14943]

- 5-Methoxyindole-3-carbaldehyde | C10H9NO2 | CID 82758.PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/82758]

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.ResearchGate, 2025. [URL: https://www.researchgate.net/publication/319213143_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions]

- Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde.[No source available]

- N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions.Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc04581a]

- CID 157980671 | C20H18N2O4.PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/157980671]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 5. experts.umn.edu [experts.umn.edu]

- 6. tsijournals.com [tsijournals.com]

- 7. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] This technical guide delves into the therapeutic potential of a specific, yet underexplored, indole derivative: 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde. By dissecting its structural components and drawing parallels with related, well-characterized molecules, we will project its likely pharmacological activities and lay out a comprehensive roadmap for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: Deconstructing the Pharmacophore

This compound is a multifaceted molecule, with each substituent contributing to its potential bioactivity. A systematic analysis of its structure provides the foundational logic for our therapeutic hypotheses.

-

The Indole Core: The indole ring system is a recurring motif in numerous pharmaceuticals and natural products, renowned for its ability to interact with diverse biological targets.[1][2][3] Its structural versatility allows for modifications that can significantly alter its pharmacological profile, leading to applications ranging from anticancer to anti-inflammatory and neuroprotective agents.[1][3][5][6]

-

The 3-Carboxaldehyde Group: The presence of a carboxaldehyde at the C3 position is a key feature for synthetic elaboration and biological activity. It serves as a crucial intermediate in the synthesis of a wide array of bioactive compounds, including indole alkaloids.[7][8] This functional group can participate in various chemical reactions, enabling the creation of diverse compound libraries for screening.

-

The 4-Nitro Group: The electron-withdrawing nature of the nitro group at the C4 position is expected to significantly modulate the electronic properties of the indole ring.[9] This has been shown in other nitroindoles to be a key pharmacophore for specific biological activities, such as the selective inhibition of neuronal nitric oxide synthase (nNOS).[9] Furthermore, nitroindole derivatives have been investigated as binders of G-quadruplex DNA structures, particularly in the promoter regions of oncogenes like c-Myc, leading to anticancer effects.[10][11]

-

The 5-Methoxy Group: The methoxy group at the C5 position is a common feature in many bioactive indole derivatives.[12] It can enhance the molecule's reactivity and solubility, and its presence is often associated with anticancer and anti-inflammatory properties.[12] 5-Methoxyindole-3-carboxaldehyde, a closely related precursor, is used in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators.

-

The 1-Methyl Group: N-methylation of the indole ring can influence its metabolic stability and binding affinity to target proteins.

By synthesizing the known activities of these individual components, we can formulate logical and testable hypotheses regarding the therapeutic applications of this compound.

Projected Therapeutic Applications & Mechanistic Hypotheses

Based on the structural analysis, we propose two primary therapeutic avenues for investigation: oncology and neuroprotection.

Application in Oncology: A Putative c-Myc G-Quadruplex Stabilizer

Hypothesis: this compound acts as a ligand that binds to and stabilizes the G-quadruplex structure in the promoter region of the c-Myc oncogene, leading to the downregulation of c-Myc expression and subsequent cell cycle arrest and apoptosis in cancer cells.[10][11]

Causality: The planar indole nucleus can intercalate into the G-tetrads of the G-quadruplex, while the nitro and methoxy groups can form specific hydrogen bonds and van der Waals interactions, enhancing binding affinity and selectivity. The 3-carboxaldehyde group offers a handle for further derivatization to optimize this interaction.

Diagram: Proposed Mechanism of Action in Oncology

Caption: Proposed mechanism of c-Myc inhibition.

Application in Neuroprotection: A Potential nNOS Inhibitor

Hypothesis: this compound selectively inhibits neuronal nitric oxide synthase (nNOS), thereby reducing excessive nitric oxide (NO) production implicated in neurodegenerative disorders.[9]

Causality: The 7-nitroindole scaffold is a known pharmacophore for potent and selective nNOS inhibition.[9] While our compound has a 4-nitro group, the underlying principle of the electron-withdrawing nitro group modulating binding to the nNOS active site may still apply. The methoxy and methyl groups could further influence selectivity and potency.

Diagram: Proposed Mechanism of Action in Neuroprotection

Caption: Proposed mechanism of nNOS inhibition for neuroprotection.